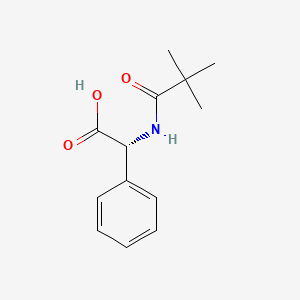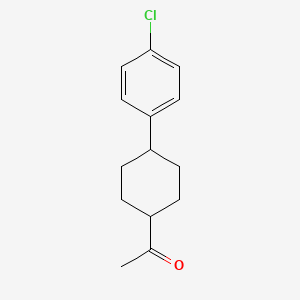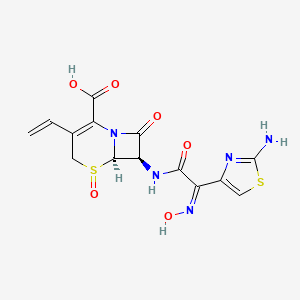
Cefdinir Sulfóxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefdinir Sulfoxide is a derivative of Cefdinir, which is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class . It is effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin .
Molecular Structure Analysis
The molecular formula of Cefdinir Sulfoxide is C14H13N5O6S2 . The molecular weight is 411.4 g/mol . The IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Physical and Chemical Properties Analysis
Cefdinir Sulfoxide has a molecular weight of 411.4 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors . The XLogP3-AA is -0.4 .
Aplicaciones Científicas De Investigación
Biodisponibilidad Oral Mejorada
Cefdinir Sulfóxido: ha sido estudiado por su potencial para mejorar la biodisponibilidad oral cuando se formula como dispersiones sólidas con polímeros hidrofílicos {svg_1}. Estas formulaciones pueden aumentar significativamente la solubilidad y la velocidad de disolución del fármaco, lo que lleva a una mejor absorción en el tracto gastrointestinal. Esto es particularmente beneficioso para fármacos como el this compound, que pueden tener una biodisponibilidad oral limitada debido a su baja solubilidad en agua.
Formulaciones Proliposomales
La investigación ha explorado el desarrollo de proliposomas cargados con this compound {svg_2}. Estos son sistemas liposomales precursores que, al hidratarse, forman liposomas que pueden encapsular fármacos hidrofóbicos, mejorando su solubilidad y estabilidad. Este enfoque puede mejorar la liberación controlada y la administración dirigida de this compound, optimizando su eficacia terapéutica.
Estudios de Bioequivalencia
This compound: ha sido objeto de estudios de bioequivalencia, donde se han desarrollado métodos cromatográficos líquidos sensibles y selectivos acoplados a espectrometría de masas en tándem para su determinación en plasma humano {svg_3}. Estos estudios son cruciales para asegurar un rendimiento terapéutico consistente entre diferentes formulaciones del fármaco.
Formulaciones Basadas en Nanotecnología
Las tendencias emergentes de investigación apuntan al uso de formulaciones basadas en nanotecnología para mejorar la administración de This compound {svg_4}. Las nanopartículas pueden ofrecer un sistema de administración de fármacos más eficiente, lo que podría aumentar la eficacia del fármaco y reducir los efectos secundarios al dirigir el fármaco a sitios específicos dentro del cuerpo.
Sistemas de Administración de Fármacos Mucoadhesivos
La aplicación de sistemas mucoadhesivos para la administración de This compound es otra área de interés {svg_5}. Estos sistemas pueden adherirse a las superficies mucosas, prolongando el tiempo de residencia del fármaco en el sitio de absorción y mejorando su biodisponibilidad.
Enfoques de Medicina Personalizada
Finalmente, se están considerando enfoques de medicina personalizada para This compound, donde los sistemas de administración de fármacos se adaptan a las necesidades individuales de los pacientes {svg_6}. Esto podría implicar ajustar la forma de dosificación, la velocidad de liberación o el mecanismo de focalización para maximizar los resultados terapéuticos para grupos específicos de pacientes.
Mecanismo De Acción
Target of Action
Cefdinir Sulfoxide, also known as Cefdinir, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
Cefdinir inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
The primary biochemical pathway affected by Cefdinir is the synthesis of the bacterial cell wall . By inhibiting the final stage of peptidoglycan synthesis, Cefdinir prevents the formation of a complete and functional cell wall, leading to bacterial cell lysis .
Pharmacokinetics
Cefdinir is rapidly absorbed from the gastrointestinal tract with a mean time to peak plasma concentration of 3 hours . It has a bioavailability of 16% to 21%, which is dose-dependent . The drug is minimally metabolized and is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.7 ± 0.6 hours with normal renal function .
Result of Action
The primary result of Cefdinir’s action is the death of the bacterial cell . By inhibiting cell wall synthesis, the bacteria are unable to maintain their structural integrity, leading to cell lysis . This makes Cefdinir effective against a variety of gram-positive and gram-negative bacterial infections .
Action Environment
The action of Cefdinir can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes, which are produced by some bacteria as a defense mechanism against beta-lactam antibiotics, can affect the efficacy of the drug . Due to its chemical structure, cefdinir is effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes .
Safety and Hazards
Cefdinir, the parent compound of Cefdinir Sulfoxide, is generally well tolerated with minimal adverse effects. The most common adverse effect is gastrointestinal disturbances, such as diarrhea and nausea . In case of an overdose, symptoms may include nausea, vomiting, epigastric distress, diarrhea, and convulsions .
Análisis Bioquímico
Biochemical Properties
Cefdinir Sulfoxide is a bactericidal agent that treats bacterial infections by interfering with cell wall synthesis . It exerts broad-spectrum activity against a variety of gram-positive and gram-negative bacterial infections . It is effective against several beta-lactamase enzyme producing bacteria .
Cellular Effects
Cefdinir Sulfoxide, by interfering with cell wall synthesis, exerts its effects on various types of cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cefdinir Sulfoxide involves the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs) . This results in the death of the bacteria, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The close temporal relationship between the start of the Cefdinir Sulfoxide and the onset of the symptoms, and the lack of any other potentially hepatotoxic drugs, combined with the biopsy findings and lack of biliary dilation on imaging, strongly suggest that Cefdinir Sulfoxide caused the development of hepatotoxicity in this patient .
Dosage Effects in Animal Models
Cefdinir Sulfoxide has also shown efficacy in several animal models of infection, including pneumonia caused by H. influenzae or penicillin-susceptible strains of S. pneumoniae and subcutaneous abscesses induced by S. aureus .
Metabolic Pathways
Cefdinir Sulfoxide is not metabolised to an appreciable extent and is eliminated via the kidneys . This suggests that it is involved in metabolic pathways that interact with the renal system .
Transport and Distribution
The mean volume of distribution (Vd. area) of Cefdinir Sulfoxide in adult subjects is 0.35 L/kg (±0.29); in pediatric subjects (age 6 months-12 years), Cefdinir Sulfoxide Vd. area. is 0.67 L/kg (±0.38) . This indicates how Cefdinir Sulfoxide is transported and distributed within cells and tissues .
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYIMCVRWITTJO-VDXAKPFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
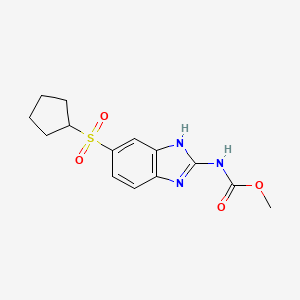

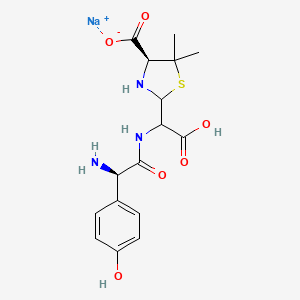
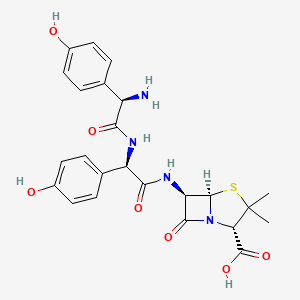
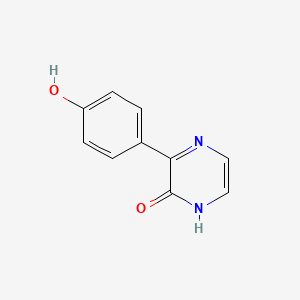

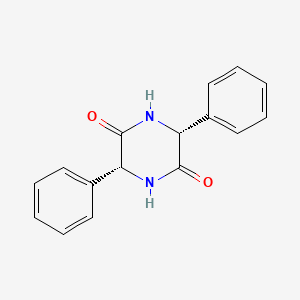
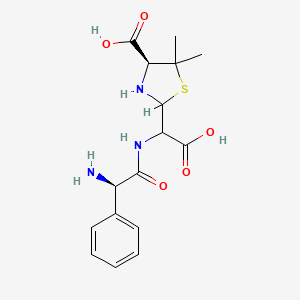
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
